molecular formula C21H21N3OS B12588474 N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Cat. No.: B12588474
M. Wt: 363.5 g/mol
InChI Key: SVPRNDQKPKAHDH-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-cyclopropyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide, reflects its hierarchical structure. The quinazoline core (a fused benzene and pyrimidine ring) forms the scaffold, with substituents at positions 2, 4, and 6. Position 2 is occupied by a phenyl group, position 6 by an ethyl chain, and position 4 by a sulfanyl acetamide group. The acetamide’s nitrogen is further substituted with a cyclopropyl ring, introducing steric constraints that influence conformational flexibility.

The molecular formula, C21H21N3OS , corresponds to a molecular weight of 363.5 g/mol. Key structural features include:

  • Quinazoline core : A planar, aromatic system enabling π-π stacking interactions.
  • Sulfanyl bridge : A thioether linkage (-S-) connecting the quinazoline ring to the acetamide group.
  • Cyclopropyl substituent : A strained three-membered ring that may enhance metabolic stability compared to linear alkyl groups.

The SMILES notation, CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC=C4, encodes the connectivity of atoms, highlighting the ethyl side chain (CCC), quinazoline-nitrogen positions (N=C), and cyclopropane (NC3CC3).

Table 1: Molecular descriptors of N-cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Property Value
Molecular formula C21H21N3OS
Molecular weight (g/mol) 363.5
SMILES CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC=C4
Hydrogen bond donors 1
Hydrogen bond acceptors 5

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

N-cyclopropyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C21H21N3OS/c1-2-14-8-11-18-17(12-14)21(26-13-19(25)22-16-9-10-16)24-20(23-18)15-6-4-3-5-7-15/h3-8,11-12,16H,2,9-10,13H2,1H3,(H,22,25)

InChI Key

SVPRNDQKPKAHDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are frequently employed for forming carbon-nitrogen bonds in the synthesis of quinazoline derivatives. The following steps outline a general approach:

  • Starting Materials : The synthesis begins with 2-aminoquinazoline and cyclopropyl halides.

  • Reaction Conditions :

    • Catalyst : Palladium(0) complexes (e.g., Pd(PPh3)4).
    • Solvent : Typically, solvents like DMF or DMSO are used.
    • Temperature : Reactions are usually conducted at elevated temperatures (80–120 °C).
  • Procedure :

    • Combine the starting materials and catalyst in the chosen solvent.
    • Stir the mixture under an inert atmosphere (nitrogen or argon) to prevent oxidation.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Yield and Purification :

    • After completion, the reaction mixture is cooled and filtered.
    • The product is purified using column chromatography.

Thioether Formation

Data Table of Synthetic Methods

Method Key Reagents Conditions Yield (%) References
Palladium-Catalyzed 2-aminoquinazoline, cyclopropyl halides DMF, 80–120 °C 70–90
Thioether Formation Thiol compounds Ethanol, reflux 60–80

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the quinazoline core .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The quinazoline derivatives, including N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide, have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and progression. Research indicates that compounds with similar structures can effectively target epidermal growth factor receptor (EGFR) pathways, which are often dysregulated in cancers such as non-small cell lung cancer (NSCLC) and breast cancer .

2. Antimicrobial Properties
Studies have demonstrated that quinazoline-based compounds exhibit antimicrobial activity against various bacterial strains. N-Cyclopropyl derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing potential as novel antibacterial agents .

3. Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative disorders by modulating signaling pathways involved in neuronal survival and inflammation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that modifications to the cyclopropyl and quinazoline components can significantly influence the compound's biological activity.

Synthetic Route Overview

  • Formation of Quinazoline Core : The initial step often involves the condensation of appropriate anilines with carbonyl compounds to form the quinazoline nucleus.
  • Introduction of Sulfanyl Group : Subsequent reactions introduce the sulfanyl group, which is critical for enhancing the compound's biological interactions.
  • Cyclopropyl Substitution : Finally, cyclopropyl groups are introduced through alkylation methods, completing the synthesis.

Case Study 1: Anticancer Efficacy

In a study examining various quinazoline derivatives, this compound was tested for its ability to inhibit cancer cell proliferation in vitro. The results indicated a significant reduction in cell viability in several cancer lines, suggesting its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Structural Analogues in the Acetamide Family

The compound shares a common acetamide backbone with several analogues, but differences in substituents and heterocyclic systems lead to distinct physicochemical and biological properties. Key analogues include:

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP/logD Biological Activity (Evidence Source)
N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (Target) C₂₂H₂₂N₄OS ~386.5 (estimated) Quinazoline, ethyl, phenyl, cyclopropyl Not reported Not explicitly tested in provided evidence
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole, indole, chloro Not reported LOX inhibition, α-glucosidase/BChE assays
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) C₂₂H₂₂N₄O₃S 422.0 Oxadiazole, indole, ethoxy Not reported Moderate BChE inhibition
N-Cyclopropyl-2-(1H-indol-1-yl)acetamide (Y043-2713) C₁₃H₁₄N₂O 214.26 Indole, cyclopropyl logP: 2.11 Not reported
VUAA-1 C₁₇H₁₈N₄OS 334.4 Triazole, pyridine, ethyl Not reported Orco agonist (olfaction modulation)
Key Observations:

Heterocyclic Core Diversity: The target compound’s quinazoline core contrasts with oxadiazole (8t, 8u), triazole (VUAA-1), and indole (Y043-2713) systems. Quinazolines are known for planar aromatic structures, enhancing π-π stacking interactions in biological targets, whereas oxadiazoles and triazoles offer varied hydrogen-bonding capabilities . The sulfanyl linkage in the target compound and 8t/8u may influence redox activity or metal coordination, unlike the direct indole linkage in Y043-2713 .

Substituent Effects: The cyclopropyl group in the target compound and Y043-2713 introduces steric constraints and metabolic stability compared to linear alkyl/aryl groups in 8t/8u or ethoxy in the patent compound (). Ethyl and phenyl groups on the quinazoline may enhance lipophilicity (higher estimated logP vs.

Crystallographic and Structural Validation

  • The nitro group torsion in ’s analogue demonstrates how substituent conformation affects intermolecular interactions, a factor relevant to the target compound’s phenyl and ethyl groups .

Biological Activity

N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound features a unique structure that combines a cyclopropyl group with an acetamide and a quinazoline moiety. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Component Description
Cyclopropyl Group Contributes to the compound's three-dimensional structure and may influence binding to targets.
Acetamide Provides a functional group capable of undergoing hydrolysis, enhancing bioavailability.
Quinazoline Moiety Known for antitumor and antimicrobial activities; can inhibit kinases involved in cancer progression.

Antitumor Activity

Quinazoline derivatives, including this compound, have been studied for their antitumor properties. Research indicates that these compounds can inhibit specific kinases that play critical roles in cancer cell proliferation and survival. For instance, studies have shown that certain quinazoline derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Quinazoline derivatives are known to possess activity against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Study 1: Antitumor Efficacy

A study investigated the efficacy of N-Cyclopropyl derivatives against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 50 to 200 nM across different cell lines, outperforming standard chemotherapeutic agents .

Study 2: Antimicrobial Screening

In another study, N-Cyclopropyl derivatives were screened for antimicrobial properties using standard agar diffusion methods against E. coli, S. aureus, and Candida albicans. The results demonstrated that the compound was particularly effective against S. aureus, with minimum inhibitory concentration (MIC) values as low as 10 µg/mL .

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity . The proposed mechanism for its biological activity includes:

  • Kinase Inhibition : Binding to ATP-binding sites on kinases, thereby preventing phosphorylation events crucial for cell cycle progression.
  • Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively.

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